molecular formula C22H20FNO2S B2605665 1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropane-1-carboxamide CAS No. 2380187-41-5

1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropane-1-carboxamide

Cat. No.: B2605665
CAS No.: 2380187-41-5
M. Wt: 381.47
InChI Key: FRQUQXMJLBDBLJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropane-1-carboxamide is a complex organic compound that features a cyclopropane ring, a fluorophenyl group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropane ring and the introduction of the fluorophenyl and thiophenyl groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving cyclopropane-containing compounds.

    Medicine: Investigation of its potential as a therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropane-1-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring, a fluorophenyl group, and a thiophenyl group. This structural complexity may confer unique properties and reactivity compared to simpler analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO2S/c23-18-9-7-17(8-10-18)22(11-12-22)21(26)24-14-19(25)15-3-5-16(6-4-15)20-2-1-13-27-20/h1-10,13,19,25H,11-12,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQUQXMJLBDBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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